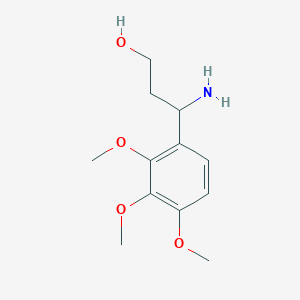

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

Description

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is a synthetic organic compound characterized by a propan-1-ol backbone substituted with an amino group and a 2,3,4-trimethoxyphenyl moiety. Its structure combines hydrophilic (amino, hydroxyl) and lipophilic (trimethoxyphenyl) groups, influencing solubility and biological interactions. Limited commercial availability (discontinued status noted in 2025) suggests specialized use in research .

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

3-amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(13)6-7-14)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 |

InChI Key |

VZVDLYRZPPGULX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CCO)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 2,3,4-trimethoxyphenyl-2-nitropropene.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group at the terminal carbon of the propan-1-ol chain.

Industrial Production Methods

Industrial production methods for 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The amino group can be reduced to a primary amine using reducing agents like sodium borohydride (NaBH4).

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of 3-Amino-3-(2,3,4-trimethoxyphenyl)propanal

Reduction: Formation of 3-Amino-3-(2,3,4-trimethoxyphenyl)propanamine

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent type, position, and number on the phenyl ring or propanol backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methoxy vs.

- Substituent Position : 3,4,5-Trimethoxyphenyl derivatives (e.g., in ) are common in tubulin-binding anticancer agents, suggesting positional effects on biological activity . The 2,3,4-trimethoxy substitution in the target compound may alter binding kinetics compared to 3,4,5-isomers.

Antitumor Potential :

- 3,4,5-Trimethoxyphenyl Analogs: Exhibit pronounced antitumor activity by inhibiting microtubule polymerization, as seen in podophyllotoxin derivatives .

- 2,3,4-Trimethoxyphenyl Target Compound : While structurally similar, direct antitumor data are lacking. Its discontinued status () suggests preliminary research may have focused on synthesis rather than efficacy .

- Chloro-Substituted Analogs: Limited bioactivity data, but electron-withdrawing groups may enhance reactivity in prodrug formulations .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol?

The compound is typically synthesized via a nitrostyrene intermediate. For analogs, 3,4,5-trimethoxybenzaldehyde reacts with nitromethane under basic conditions (e.g., ammonium acetate) to form a β-nitrostyrene derivative, followed by reduction using LiAlH₄ or NaBH₄ in anhydrous THF/EtOH . Key steps:

Q. Which analytical methods are recommended for purity assessment?

Q. What functional groups dominate its reactivity?

- Amino Group : Participates in nucleophilic substitution (e.g., acylations with acetyl chloride) .

- Hydroxyl Group : Forms hydrogen bonds in crystal lattices, influencing solubility (logP ~1.7) .

- Trimethoxyphenyl Ring : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,4-trimethoxyphenyl group influence bioactivity?

The trimethoxy substituents enhance lipophilicity and π-π stacking with enzyme active sites. Comparative studies show:

- Anticancer Activity : 2,3,4-Trimethoxy analogs exhibit higher cytotoxicity (IC₅₀ ~5 µM) than mono-methoxy variants due to improved membrane permeability .

- Enzyme Inhibition : Steric hindrance from the 2-methoxy group reduces binding to cytochrome P450 isoforms (e.g., CYP3A4) compared to 3,4,5-trimethoxy derivatives .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states of the amino group.

- Cell Lines : MDA-MB-231 (triple-negative breast cancer) shows 10× higher sensitivity than MCF-7 (ER+) due to differential expression of target kinases .

Mitigation : Standardize assays using recombinant enzymes (e.g., EGFR-TK) and validate via SPR binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.